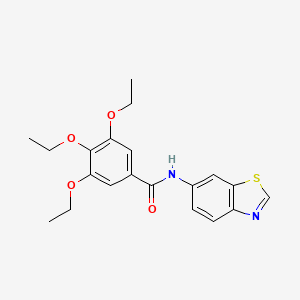

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-15-18(11-14)27-12-21-15/h7-12H,4-6H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWKMJBRYCIQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 1,3-benzothiazole derivatives with 3,4,5-triethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring or the ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide has demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzothiazole compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL .

Anticonvulsant Properties

Studies have evaluated the anticonvulsant effects of benzothiazole derivatives in animal models. Compounds related to this compound were screened using the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. Many exhibited significant anticonvulsant activity with minimal neurotoxicity .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with triethoxybenzoyl chloride under controlled conditions. Various synthetic methods have been explored to enhance yield and purity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzothiazole compounds has revealed that modifications at specific positions can enhance biological activity. For example, substituents at the 6-position of the benzothiazole ring have been shown to significantly impact anticonvulsant potency and selectivity .

Case Studies

Future Perspectives

The ongoing research into this compound suggests promising avenues for further development:

- Drug Development : Given its pharmacological potential, this compound could serve as a lead in drug discovery efforts targeting bacterial infections and seizure disorders.

- Further Modifications : Exploring additional modifications to the benzothiazole structure may yield compounds with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide and its analogs:

Detailed Analysis of Structural Differences and Implications

Substituent Effects on Lipophilicity and Solubility

- Triethoxy vs. In contrast, the nitro group in ’s compound increases polarity, which may enhance aqueous solubility but introduce metabolic instability .

- Trifluoromethyl (CF₃) : The CF₃ group in ’s analog enhances metabolic stability and electron-withdrawing effects, which could improve receptor binding affinity in hydrophobic pockets .

Heterocycle Modifications

- Benzothiazole vs. Pyrazole’s dual nitrogen atoms enable diverse interactions with biological targets, while benzothiazole’s sulfur may participate in hydrophobic interactions or act as a hydrogen-bond acceptor .

Linker and Side Chain Variations

- Acetamide vs.

- Pyridinylmethyl and Butoxy Groups () : The pyridine moiety enables cation-π interactions with charged residues, while the butoxy group extends hydrophobic contact areas .

Biological Activity

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with triethoxybenzoyl chloride under controlled conditions. The reaction can be optimized through various parameters such as solvent choice, temperature, and reaction time to enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that similar benzothiazole compounds significantly reduced cell viability in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations as low as 1 μM. These effects were associated with apoptosis induction and cell cycle arrest mechanisms .

Table 1: Antitumor Activity of Related Benzothiazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-(1,3-benzothiazol-6-yl)-... | A431 | 2.5 | Apoptosis induction |

| N-(1,3-benzothiazol-6-yl)-... | A549 | 3.0 | Cell cycle arrest |

| N-(1,3-benzothiazol-6-yl)-... | H1299 | 4.0 | Inhibition of migration |

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies employing broth microdilution methods have shown that related compounds effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1,3-benzothiazol-6-yl)-... | Staphylococcus aureus | 12 μg/mL |

| N-(1,3-benzothiazol-6-yl)-... | Escherichia coli | 15 μg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- DNA Interaction : Studies indicate that benzothiazole derivatives can bind to DNA in the minor groove, potentially disrupting replication and transcription processes .

- Cytokine Modulation : The compound may reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cancer models .

Case Studies

A case study examining the effects of a related benzothiazole compound on human cancer cell lines revealed significant reductions in cell viability through apoptosis pathways. Western blot analyses confirmed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.